![molecular formula C8H5BrFNO2 B1343042 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 688363-49-7](/img/structure/B1343042.png)

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

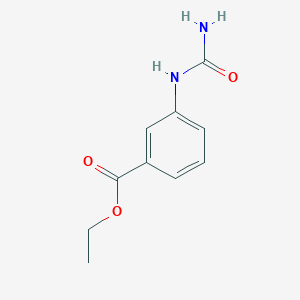

The compound 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of benzo[b][1,4]oxazine, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazine derivatives can be achieved through different synthetic routes. One such method involves the hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines with refluxing acetic acid, which yields benzoxazinotropones in almost quantitative amounts . Another approach for synthesizing structurally related compounds is the three-component, one-pot synthesis in the presence of an ionic liquid, 1-butyl-3-methylimidazolium bromide, which provides good to excellent yields under mild conditions without any added catalyst . Although the specific synthesis of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

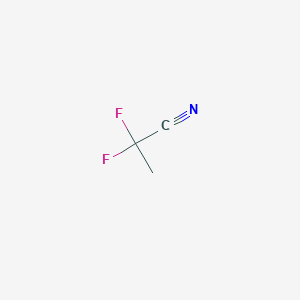

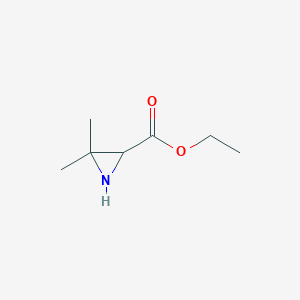

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazine derivatives is characterized by the presence of a benzene ring fused to a seven-membered ring containing nitrogen and oxygen atoms. The spectral data and theoretical calculations suggest that certain isomers of benzoxazinotropones exist predominantly in the keto form . For related compounds, X-ray crystallography has been used to determine the triclinic crystal structure, providing detailed information about bond lengths and angles, which is crucial for understanding the molecular geometry and potential reactivity .

Chemical Reactions Analysis

Benzo[b][1,4]oxazine derivatives exhibit a range of chemical reactivity. For instance, benzoxazinotropones can undergo reactions with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines, respectively . However, the reactivity can vary significantly depending on the substitution pattern on the ring system, as seen with benzo[b]cyclohept[e][1,4]oxazin-10(11H)-one, which exists in a stable, intermolecularly hydrogen-bonded form and does not form acetoxylated or methylated compounds . The chemical behavior of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one would likely be influenced by the presence of the bromo and fluoro substituents, which could affect its electrophilic and nucleophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazine derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and fluorine, can impact the compound's polarity, solubility, and stability. The crystalline structure of related compounds has been characterized, providing insights into the solid-state properties . The ionic liquid-mediated synthesis of benzo[b][1,4]oxazines suggests that these compounds can be obtained in a pure state, which is important for their practical applications . The specific physical and chemical properties of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one would need to be determined experimentally to fully understand its characteristics.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

-

Synthesis of a novel aromatic ester-based polybenzoxazine

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

-

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

-

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

-

Synthesis of a novel aromatic ester-based polybenzoxazine

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

-

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

-

Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .

- Method : The synthesis is catalyzed by TFA and demonstrated compatibility with a wide range of functional groups .

- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

-

Synthesis of a novel aromatic ester-based polybenzoxazine

- Field : Polymer Chemistry

- Application : A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized .

- Method : The chemical structure of TMBE was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

- Results : The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C .

-

Design, synthesis and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUFERPJSHNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619186 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

688363-49-7 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688363-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)